5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone
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Overview
Description
5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[99201,1303,1104,9014,19]docos-6-ene-2,8,12,18-tetrone is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone typically involves multi-step organic reactions. Key steps include:
Formation of the Core Structure: The initial step involves constructing the hexacyclic core through a series of cyclization reactions. This may involve Diels-Alder reactions, Michael additions, or other cycloaddition reactions.
Functional Group Introduction: Subsequent steps introduce the hydroxyl, methoxy, and dithia groups. This can be achieved through selective oxidation, methylation, and thiolation reactions.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Automation and Control: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.
Substitution: The methoxy and dithia groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, substituted thiols.
Scientific Research Applications
5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5,15-Dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone: Lacks the methoxy group, affecting its reactivity and applications.
16-Methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone: Lacks the hydroxyl groups, altering its chemical properties.
Uniqueness
5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is unique due to its combination of functional groups and hexacyclic structure, which confer distinct chemical reactivity and potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry.
Properties
Molecular Formula |
C19H20N2O7S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5,15-dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone |
InChI |
InChI=1S/C19H20N2O7S2/c1-28-12-4-11(24)8-6-19-16(26)20-13-7(9(22)2-3-10(13)23)5-18(20,29-30-19)17(27)21(19)14(8)15(12)25/h2-3,7-8,10,12-15,23,25H,4-6H2,1H3 |
InChI Key |
YKOHVJYVUXMVQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)C=CC6O |
Origin of Product |
United States |
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